molecular formula C16H10F3N3OS B257679 2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No. B257679
M. Wt: 349.3 g/mol
InChI Key: LGNXIZJJBBMYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has been shown to have a high level of selectivity for its target proteins, making it a promising candidate for further research and development.

Mechanism of Action

TAK-659 works by selectively inhibiting the activity of BTK, ITK, and TSK, which are all key proteins involved in the survival and proliferation of cancer cells. By blocking the activity of these proteins, TAK-659 can prevent the growth and spread of cancer cells, leading to tumor regression and improved patient outcomes.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a high level of selectivity for its target proteins, minimizing the risk of off-target effects and reducing the potential for toxicity. This compound has also been shown to have good oral bioavailability, making it a promising candidate for further development as a cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its high level of selectivity for its target proteins, which makes it a promising candidate for further research and development. However, one limitation of this compound is that it may not be effective in all types of cancer, and further research is needed to determine its potential for treating specific types of cancer.

Future Directions

There are several potential future directions for research on TAK-659, including:
1. Further preclinical studies to determine the efficacy of this compound in treating different types of cancer.
2. Clinical trials to evaluate the safety and efficacy of TAK-659 in human patients.
3. Development of combination therapies that incorporate TAK-659 with other cancer treatments to improve patient outcomes.
4. Investigation of the potential for TAK-659 to be used in the treatment of other diseases, such as autoimmune disorders.
5. Studies to determine the optimal dosage and administration schedule for TAK-659 in cancer patients.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 2-bromo-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile with potassium thioacetate in the presence of a palladium catalyst. This reaction results in the formation of the intermediate compound, 2-(methylthio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile, which is then reacted with cyanomethyl chloride to form the final product, TAK-659.

Scientific Research Applications

TAK-659 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. This compound has been shown to selectively inhibit the activity of several key proteins involved in cancer cell survival and proliferation, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell-specific kinase (TSK).

properties

Product Name

2-[(Cyanomethyl)sulfanyl]-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Molecular Formula

C16H10F3N3OS

Molecular Weight

349.3 g/mol

IUPAC Name

2-(cyanomethylsulfanyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C16H10F3N3OS/c1-23-11-4-2-10(3-5-11)14-8-13(16(17,18)19)12(9-21)15(22-14)24-7-6-20/h2-5,8H,7H2,1H3

InChI Key

LGNXIZJJBBMYDN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC#N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.